REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH2:8][OH:9])[cH:7]1.[S:12]([Cl:13])([Cl:14])=[O:15]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH2:8][Cl:14])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cl)cc1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(Cl)cc1CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |